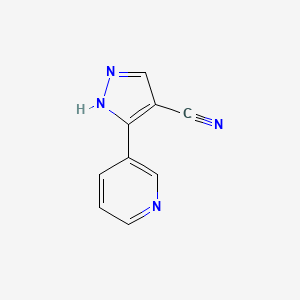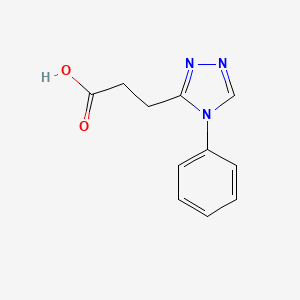
3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid
Vue d'ensemble
Description
“3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . Another study synthesized new 1,2,4-triazole derivatives containing a propanoic acid moiety .Molecular Structure Analysis
The molecular structure of “3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
Triazoles, including “3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid”, are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Applications De Recherche Scientifique
Polymorphism and Isostructurality in Derivatives
The study by Mazur et al. (2017) investigated the polymorphism of biologically active derivatives, revealing different solid-state forms and highlighting the importance of molecular conformation and intermolecular interactions in crystal packing. This research could have implications for understanding the physicochemical properties and stability of these compounds in pharmaceutical applications (Mazur, Kozioł, Jarzembska, Paprocka, & Modzelewska-Banachiewicz, 2017).
Efficient Synthesis Approaches
Sujatha et al. (2018) described an efficient, atom-economical multicomponent synthesis method for 3-phenyl derivatives, showcasing a route to potentially bioactive compounds through a simple and scalable process (Sujatha, Deshpande, Kesharwani, Babu, & Rao Vedula, 2018).
Synthesis and Potential Biological Activities
Research by Šermukšnytė et al. (2022) focused on the synthesis of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety and their cytotoxicity against various cancer cell lines, suggesting potential for developing new anticancer agents (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Antimicrobial Activities
The synthesis and antimicrobial evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives by Hussain, Sharma, and Amir (2008) demonstrated significant antibacterial and antifungal activities, highlighting the therapeutic potential of these derivatives in combating microbial infections (Hussain, Sharma, & Amir, 2008).
Structural Characterization and Reactions
The structural characterization and preparation of 1H-1,2,4-Triazol-1-yl derivatives, as described by Shuang-hu (2014), provide insight into the chemical properties and reactivity of these compounds, essential for further application in chemical synthesis and drug development (Shuang-hu, 2014).
Safety and Hazards
Orientations Futures
The quest to find new drugs is still a challenge due to the growing demands of patients suffering from chronic inflammatory diseases and the need for the individualization of therapy . The synthesis and evaluation of new 1,2,4-triazole derivatives, including “3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid”, could be a promising direction for future research .
Mécanisme D'action
Target of Action
It’s known that 1,2,4-triazole derivatives, which include this compound, are biologically active and are used in medicine . They are part of many drug molecules .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with biological receptors through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazole derivatives are known to have a broad spectrum of action and can affect various biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetics of 1,2,4-triazole derivatives can be improved through the formation of hydrogen bonds with different targets .
Result of Action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
It’s known that the environment can influence the effectiveness of 1,2,4-triazole derivatives .
Propriétés
IUPAC Name |
3-(4-phenyl-1,2,4-triazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)7-6-10-13-12-8-14(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNJIVOJXZWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



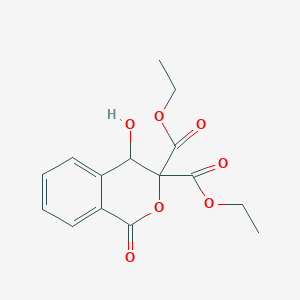
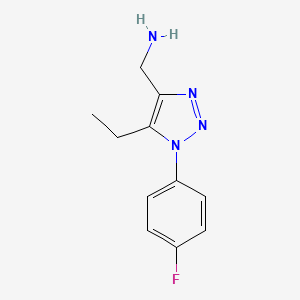
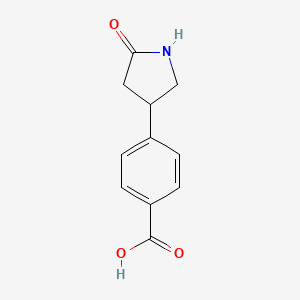
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489254.png)
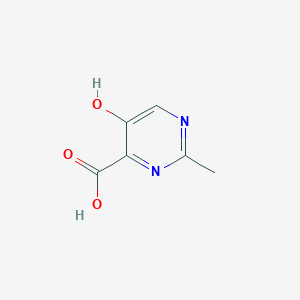

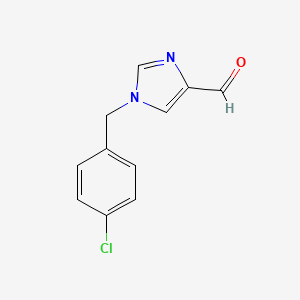


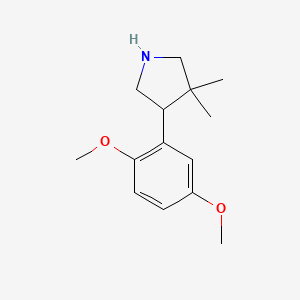
![3-(3-aminopropyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1489265.png)
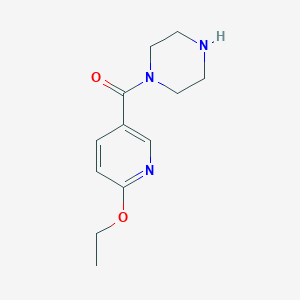
![6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1489268.png)
